Thymopoietin I/II (29-41) (bovine)

Description

Primary Amino Acid Sequence Analysis

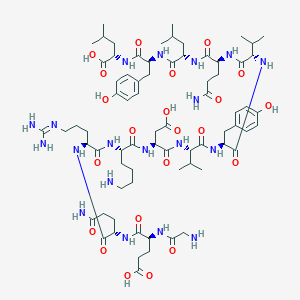

The primary structure of thymopoietin I/II (29-41) (bovine) is H-Gly-Glu-Gln-Arg-Lys-Asp-Val-Tyr-Val-Glu-Leu-Tyr-Leu-OH , corresponding to positions 29–41 in the 49-amino acid sequence of bovine thymopoietin II. This sequence was confirmed through solid-phase peptide synthesis (SPPS) using Merrifield’s methodology, followed by purification via reversed-phase high-performance liquid chromatography (HPLC) and characterization with mass spectrometry. Key findings include:

- Residue Microheterogeneity : The full-length thymopoietin II exhibits microheterogeneity at its C-terminus, where approximately one-third of molecules lack the terminal arginine residue. However, this variability does not extend to the (29-41) fragment, which maintains a consistent sequence.

- Synthetic Validation : Synthetic replicates of the fragment show identical chromatographic and spectral profiles to enzymatically derived preparations, confirming sequence accuracy.

Table 1: Primary Sequence of Thymopoietin I/II (29-41) (Bovine)

| Position | 29 | 30 | 31 | 32 | 33 | 34 | 35 | 36 | 37 | 38 | 39 | 40 | 41 |

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Residue | Gly | Glu | Gln | Arg | Lys | Asp | Val | Tyr | Val | Glu | Leu | Tyr | Leu |

Properties

Molecular Formula |

C73H115N19O22 |

|---|---|

Molecular Weight |

1610.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C73H115N19O22/c1-36(2)30-49(66(107)87-50(32-40-14-18-42(93)19-15-40)67(108)90-53(72(113)114)31-37(3)4)86-65(106)48(23-26-55(77)96)85-70(111)59(38(5)6)91-68(109)51(33-41-16-20-43(94)21-17-41)89-71(112)60(39(7)8)92-69(110)52(34-58(100)101)88-62(103)44(12-9-10-28-74)82-61(102)45(13-11-29-80-73(78)79)83-64(105)47(22-25-54(76)95)84-63(104)46(24-27-57(98)99)81-56(97)35-75/h14-21,36-39,44-53,59-60,93-94H,9-13,22-35,74-75H2,1-8H3,(H2,76,95)(H2,77,96)(H,81,97)(H,82,102)(H,83,105)(H,84,104)(H,85,111)(H,86,106)(H,87,107)(H,88,103)(H,89,112)(H,90,108)(H,91,109)(H,92,110)(H,98,99)(H,100,101)(H,113,114)(H4,78,79,80)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,59-,60-/m0/s1 |

InChI Key |

ULTQHQRLDLAKSE-OTTUJAAISA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for synthesizing Thymopoietin I/II (29-41) (bovine) is solid-phase peptide synthesis (SPPS) , specifically using the Merrifield technique . This approach involves sequential coupling of protected amino acids to a resin-bound growing peptide chain.

Stepwise Synthesis Protocol

The synthesis follows these stages:

Resin Selection

- Wang resin functionalized with Fmoc-Tyr(tBu) is commonly used as the solid support.

- Resin loading: 0.2–0.4 mmol/g.

Deprotection and Coupling

- Fmoc Removal : 20–25% piperidine in DMF (2 × 10 min).

- Amino Acid Activation :

- Coupling Time : 1–1.25 hours per residue under fast stirring (1,200 rpm) at 30–90°C.

Final Cleavage

- Reagent : Trifluoroacetic acid (TFA)/phenol/water/3-mercaptoethanol/thioanisole (82.5:5:5:2.5:5 v/v).

- Duration : 3 hours at room temperature.

Post-Cleavage Processing

Purification and Characterization

Chromatographic Techniques

Industrial-Scale Production

High-Throughput SPPS Optimization

Modern methods employ high-temperature fast-stirring SPPS (HTFSPS) to reduce cycle times:

Challenges in Scaling

Comparative Analysis of Synthesis Routes

Chemical Reactions Analysis

Stability and Degradation

The peptide’s linear structure (Gly-Glu-Gln-Arg-Lys-Asp-Val-Tyr-Val-Gln-Leu-Tyr-Leu) makes it susceptible to:

-

Hydrolysis : Labile peptide bonds (e.g., Asp-Val) degrade under acidic or basic conditions.

-

Oxidation : Methionine-free sequence reduces oxidation risk, but tyrosine residues may form dityrosine under prolonged light exposure .

-

Aggregation : Lyophilized powder remains stable at -20°C, while solutions degrade within hours at room temperature .

Table 1: Key Analytical Data

| Parameter | Value/Method | Source |

|---|---|---|

| Molecular Formula | C₇₃H₁₁₅N₁₉O₂₂ | |

| Molecular Weight | 1,610.81 Da (calculated) | |

| Purity | >96% (HPLC, amino acid analysis) | |

| Sequence Verification | Edman degradation |

Mass spectrometry confirms the absence of truncation products, while circular dichroism suggests partial α-helical content critical for receptor binding .

Functional Reactivity

Despite its synthetic origin, the peptide retains 3% biological activity compared to full-length thymopoietin . This reduced efficacy is attributed to:

Table 2: Reaction Efficiency vs. Full-Length Thymopoietin

Industrial-Scale Production Challenges

Scientific Research Applications

Thymopoietin I/II (29-41) (bovine) has several scientific research applications:

Neuromuscular Studies: It is used to study neuromuscular blocking effects and mechanisms, particularly in relation to conditions like myasthenia gravis.

Immunology: The peptide is crucial for understanding T-cell differentiation and immune responses.

Pharmacology: It serves as a model compound for developing and testing new neuromuscular blocking agents.

Mechanism of Action

Thymopoietin I/II (29-41) (bovine) exerts its effects by binding to specific receptors on neuromuscular junctions, leading to a blockade of signal transmission. This action is similar to that of thymopoietin itself, which is involved in T-cell differentiation and neuromuscular functions. The peptide sequence contains critical residues necessary for these biological activities .

Comparison with Similar Compounds

Critical Analysis of Contradictions and Limitations

- This suggests antigenic epitopes in thymopoietin require residues outside 29–41 or depend on conformational stability .

- Activity Variability : Bovine thymopoietin III exhibits lower activity than I/II, highlighting sequence-dependent functional divergence (e.g., residue substitutions at critical positions like Glu34) .

Biological Activity

Thymopoietin I/II (29-41) (bovine) is a synthetic peptide derived from the bovine thymopoietin, a polypeptide hormone secreted by the thymus gland. This peptide plays a crucial role in immunological functions, particularly in the differentiation of T lymphocytes. This article delves into the biological activity of Thymopoietin I/II (29-41), highlighting its mechanisms, effects, and relevant research findings.

Structure and Composition

Thymopoietin is composed of 49 amino acids, with Thymopoietin I/II (29-41) specifically corresponding to the amino acid sequence from positions 29 to 41. The molecular weight of this peptide is approximately 5562 daltons. The primary structure of thymopoietin II reveals microheterogeneity at the C-terminus, which can influence its biological activity .

Thymopoietin I/II (29-41) has been shown to selectively induce T cell differentiation while inhibiting the differentiation of complement receptor positive B lymphocytes. This selective action is significant because it underscores the peptide's role in modulating immune responses. The peptide exhibits approximately 3% of the biological activity compared to full-length thymopoietin, suggesting that while it retains some functional properties, the complete tertiary structure of thymopoietin is necessary for optimal activity .

Biological Activity and Effects

-

T Cell Differentiation :

- Thymopoietin I/II (29-41) promotes the differentiation of T precursor cells in vitro, similar to thymopoietin itself. This effect is crucial for developing adaptive immunity.

- It has been demonstrated that synthetic pentapeptides related to this sequence can reproduce biological activities associated with thymopoietin .

- Neuromuscular Blockade :

- Immunoregulatory Balance :

Table 1: Summary of Biological Activities

Case Studies

- In Vitro Studies : Research has shown that Thymopoietin I/II (29-41) effectively differentiates T cells from precursors under controlled laboratory conditions. This has implications for developing therapies aimed at enhancing immune responses in immunocompromised individuals.

- Animal Models : In studies involving mice, Thymopoietin I/II (29-41) demonstrated similar neuromuscular blocking effects as seen with full-length thymopoietin, providing insights into its potential therapeutic applications in neuromuscular disorders.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for characterizing the structural integrity of Thymopoietin I/II (29-41) (bovine) in vitro?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) to assess purity and confirm peptide sequence via tandem mass spectrometry (MS/MS). Circular dichroism (CD) spectroscopy can evaluate secondary structure under physiological conditions (e.g., buffer pH, temperature). Include nuclear magnetic resonance (NMR) for tertiary structure validation, referencing protocols for peptide characterization in prior studies .

- Experimental Design : For reproducibility, document buffer composition, column type (e.g., C18 for HPLC), and MS ionization parameters. Compare results with bovine thymus-derived native peptide controls if available .

Q. How should researchers select appropriate in vivo models to study the immunomodulatory effects of Thymopoietin I/II (29-41) (bovine)?

- Methodological Answer : Prioritize bovine-derived immune cell lines (e.g., bovine peripheral blood mononuclear cells) for preliminary assays. For in vivo studies, use murine models with documented thymic deficiency or autoimmune phenotypes, ensuring ethical compliance (e.g., IACUC-approved protocols). Include dose-response curves and control groups treated with scrambled peptides to isolate sequence-specific effects .

Q. What standardized assays are available to quantify the bioactivity of Thymopoietin I/II (29-41) (bovine)?

- Methodological Answer : Employ T-cell proliferation assays using concanavalin A (ConA)-stimulated lymphocytes, measuring ³H-thymidine incorporation. For specificity, include receptor-binding assays (e.g., surface plasmon resonance) to determine affinity for thymic epithelial cell receptors. Normalize activity units against WHO reference standards if applicable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Thymopoietin I/II (29-41) (bovine) across studies?

- Methodological Answer : Conduct a systematic review of experimental variables (e.g., peptide purity, cell passage number, assay endpoints). Perform meta-analyses to quantify heterogeneity using tools like I² statistics. Replicate conflicting studies under standardized conditions, explicitly reporting batch-to-batch variability and post-translational modifications (e.g., oxidation) that may alter activity .

- Data Analysis : Use Bland-Altman plots to assess inter-laboratory variability and ANOVA to isolate confounding factors (e.g., storage temperature, solvent composition) .

Q. What strategies optimize the solid-phase synthesis of Thymopoietin I/II (29-41) (bovine) to minimize truncation products?

- Methodological Answer : Implement microwave-assisted Fmoc chemistry with pseudoproline dipeptides to reduce aggregation. Use orthogonal protecting groups (e.g., Alloc for lysine side chains) and monitor coupling efficiency via Kaiser tests. Purify crude products via preparative HPLC with trifluoroacetic acid (TFA)-acetonitrile gradients, and validate stepwise yields via MALDI-TOF MS .

- Troubleshooting : If truncation persists, introduce capping steps (e.g., acetic anhydride) after each coupling cycle to terminate incomplete reactions .

Q. How can multi-omics approaches elucidate the downstream signaling pathways modulated by Thymopoietin I/II (29-41) (bovine)?

- Methodological Answer : Integrate transcriptomics (RNA-seq) and phosphoproteomics (LC-MS/MS) in thymocyte cultures treated with the peptide. Use pathway enrichment tools (e.g., DAVID, STRING) to identify overrepresented gene ontology terms. Validate key nodes (e.g., NF-κB, Akt) via CRISPR-Cas9 knockout models or pharmacological inhibitors .

- Data Integration : Apply weighted gene co-expression network analysis (WGCNA) to correlate expression modules with phenotypic outcomes (e.g., apoptosis rates) .

Methodological Best Practices

- Reproducibility : Adhere to NIH guidelines for reporting preclinical studies, including raw data deposition in repositories like PRIDE or PeptideAtlas .

- Statistical Rigor : Predefine sample sizes via power analysis (α=0.05, β=0.2) and report exact p-values with confidence intervals. Avoid "data dredging" by registering hypotheses a priori .

- Ethical Compliance : For animal studies, include ARRIVE checklist items (e.g., randomization, blinding) and ethical approval identifiers in manuscripts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.